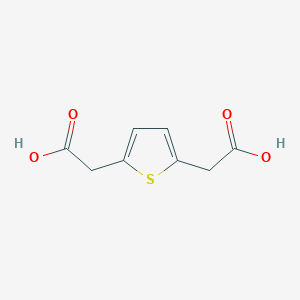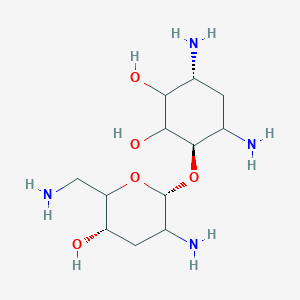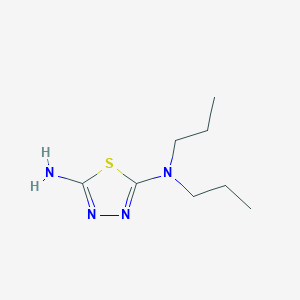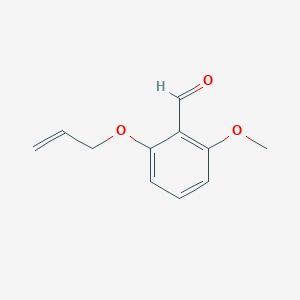
3-Fluoro-2-naphthoic acid
概述
描述
3-Fluoro-2-naphthoic acid: is an organic compound with the molecular formula C11H7FO2 It is a derivative of naphthoic acid, where a fluorine atom is substituted at the third position of the naphthalene ring
作用机制
Target of Action
It’s known that fluoro-organic compounds, which include 3-fluoro-2-naphthoic acid, are often used in the pharmaceutical and agrochemical industries due to their unique properties .
Mode of Action
It’s known that fluoro-organic compounds can interact with various biological targets, leading to a range of effects .
Biochemical Pathways
Fluoro-organic compounds are known to interact with a variety of biochemical pathways, potentially leading to a range of downstream effects .
Pharmacokinetics
The pharmacokinetic properties of fluoro-organic compounds can vary widely, influencing their bioavailability .
Result of Action
Fluoro-organic compounds can have a range of effects at the molecular and cellular level, depending on their specific structures and targets .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of specific electron acceptors, trace metals, and competition for substrates from non-NA-degrading microbes are important drivers in shaping NA-degrading microbial communities .
生化分析
Molecular Mechanism
Fluorinated compounds can interact with biomolecules in unique ways, potentially leading to changes in gene expression or enzyme activity .
Temporal Effects in Laboratory Settings
Fluorinated compounds are generally stable and resistant to degradation .
Metabolic Pathways
Fluorinated compounds can participate in unique metabolic pathways due to the unique reactivity of fluorine .
Transport and Distribution
Fluorinated compounds can interact with various transporters and binding proteins .
Subcellular Localization
The localization of fluorinated compounds can be influenced by various factors, including targeting signals and post-translational modifications .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoro-2-naphthoic acid typically involves the fluorination of 2-naphthoic acid. One common method is the electrophilic aromatic substitution reaction, where 2-naphthoic acid is treated with a fluorinating agent such as fluorine gas (F2) or selectfluor under controlled conditions. The reaction is usually carried out in the presence of a catalyst like iron(III) fluoride (FeF3)
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents safely. The reaction conditions are optimized to achieve high yields and purity of the final product. The process may also include purification steps such as recrystallization or chromatography to remove any impurities.
化学反应分析
Types of Reactions: 3-Fluoro-2-naphthoic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives such as .
Reduction: The carboxylic acid group can be reduced to form .
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as or in acidic conditions.
Reduction: Reagents such as or .
Substitution: Reagents such as or in the presence of a suitable solvent.
Major Products Formed:
Oxidation: 3-Fluoro-2-naphthoic anhydride.
Reduction: 3-Fluoro-2-naphthyl alcohol.
Substitution: Various substituted naphthoic acid derivatives depending on the nucleophile used.
科学研究应用
3-Fluoro-2-naphthoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: It serves as a precursor for the synthesis of biologically active compounds that can be used in drug discovery and development.
Medicine: Derivatives of this compound are investigated for their potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is used in the production of specialty chemicals and materials, such as dyes and pigments.
相似化合物的比较
- 2-Fluoro-1-naphthoic acid
- 4-Fluoro-2-naphthoic acid
- 3-Chloro-2-naphthoic acid
- 3-Bromo-2-naphthoic acid
Comparison: 3-Fluoro-2-naphthoic acid is unique due to the specific position of the fluorine atom, which can significantly influence its chemical reactivity and biological activity compared to other halogenated naphthoic acids. The fluorine atom at the third position can enhance the compound’s electron-withdrawing effects, making it more reactive in certain chemical reactions. Additionally, the fluorine atom can improve the compound’s pharmacokinetic properties, such as increased metabolic stability and better membrane permeability, compared to its chloro or bromo analogs.
属性
IUPAC Name |
3-fluoronaphthalene-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7FO2/c12-10-6-8-4-2-1-3-7(8)5-9(10)11(13)14/h1-6H,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDXLBIXGGFGMRQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C(=CC2=C1)C(=O)O)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7FO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
712-70-9 | |
| Record name | 3-fluoronaphthalene-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
amine](/img/structure/B3151330.png)


![ethyl 2-[(2E)-2-benzylidenehydrazinyl]-4,5-dimethylthiophene-3-carboxylate](/img/structure/B3151354.png)
![[(4-Methyl-1,3-thiazol-2-yl)methyl]amine dihydrochloride](/img/structure/B3151356.png)

![2-[(4-aminophenyl)thio]-N-benzylacetamide](/img/structure/B3151361.png)




![1H-benzo[c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B3151384.png)


